6-Bromo-1-methyl-1H-indazol-5-amine is a chemical compound that belongs to the indazole class of compounds, which are characterized by a fused benzene and pyrazole ring structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The compound can be synthesized in laboratory settings and is often utilized in research related to cancer therapy, anti-inflammatory drugs, and other therapeutic areas. Its synthesis typically involves the bromination of indazole derivatives followed by amination processes.
6-Bromo-1-methyl-1H-indazol-5-amine can be classified as:
The synthesis of 6-Bromo-1-methyl-1H-indazol-5-amine can be achieved through several methods:
The reactions typically require specific conditions such as temperature control, solvent choice (commonly dimethylformamide or dimethyl sulfoxide), and time management to optimize yields and purity.
The molecular structure of 6-Bromo-1-methyl-1H-indazol-5-amine is characterized by:
The molecular formula for 6-Bromo-1-methyl-1H-indazol-5-amine is CHBrN, with a molecular weight of approximately 228.07 g/mol. The compound has specific stereochemical configurations that may influence its biological activity.
6-Bromo-1-methyl-1H-indazol-5-amine can participate in various chemical reactions, including:
These reactions often require catalysts or specific conditions (e.g., temperature, pressure) to proceed efficiently.
The mechanism of action for 6-Bromo-1-methyl-1H-indazol-5-amine in biological systems may involve:
Research indicates that modifications on the indazole core significantly affect its potency and selectivity towards specific targets.
Relevant data includes melting point (which varies based on purity) and boiling point, essential for understanding its handling and storage requirements.
6-Bromo-1-methyl-1H-indazol-5-amine has several potential applications in scientific research:
6-Bromo-1-methyl-1H-indazol-5-amine represents a specific regioisomer within the brominated methylindazolamine chemical class. Its systematic name denotes bromine at position 6 of the indazole core, a methyl group at the N1 nitrogen, and an amino group at position 5. This precise regiochemistry differentiates it from closely related isomers, which include:
Table 1: Structural Isomers of Brominated Methylindazolamines
Systematic Name | CAS Number | Molecular Formula | Molecular Weight | Key Distinguishing Feature |
---|---|---|---|---|
6-Bromo-1-methyl-1H-indazol-5-amine | Not specified | C₈H₈BrN₃ | 226.07 (calculated) | Amine at C5, methyl at N1 |
5-Bromo-1-methyl-1H-indazol-6-amine | 1890832-70-8 | C₈H₈BrN₃ | 226.07 | Bromine at C5, amine at C6 |
6-Bromo-1-methyl-1H-indazol-3-amine | Not specified | C₈H₈BrN₃ | 227.07 (PubChem) | Amine at C3 rather than C5 |
6-Bromo-1H-indazol-5-amine | 1360928-41-1 | C₇H₆BrN₃ | 212.05 | No methyl group on nitrogen |
Regiochemical variations significantly influence electronic distribution, hydrogen-bonding capacity, and three-dimensional conformation, thereby impacting biological activity and synthetic utility. The C5-amino substitution in 6-bromo-1-methyl-1H-indazol-5-amine enables distinct hydrogen-bonding interactions in molecular recognition events compared to its C3-amino isomer [1] [3]. The N1-methyl group enhances lipophilicity and influences metabolic stability relative to the unmethylated analog [3] [6].
This compound serves as a versatile building block in pharmaceutical synthesis, primarily due to three key features:
In kinase inhibitor development, the compound features in structure-activity relationship exploration through cross-coupling with heterocyclic boronic acids and pyridine derivatives. For example, it serves as a precursor to advanced intermediates in cyclin-dependent kinase (CDK8/CDK19) inhibitors via Suzuki-Miyaura coupling with functionalized pyridines [2]. The bromine-to-boronic acid transformation also enables access to extended heterobiaryl architectures prevalent in protease-activated receptor antagonists [7].
Table 2: Documented Synthetic Applications of 6-Bromo-1-methyl-1H-indazol-5-amine
Application Context | Reaction Type | Key Product | Therapeutic Target | Source |
---|---|---|---|---|
CDK8/CDK19 inhibitors | Suzuki coupling | 3,4,5-Trisubstituted-2-aminopyridine derivatives | Colorectal cancer | [2] |
VEGFR-2 inhibitors | Buchwald-Hartwig amination | 2-(4-(1H-Indazol-6-yl)-1H-pyrazol-1-yl)acetamides | Angiogenesis inhibition | [7] |
Cystathionine γ-lyase inhibitors | Alkylation | 3-Aminothiophene-indazole conjugates | Antibiotic potentiation | [8] |
PI3K/AKT/mTOR pathway modulators | Scaffold hybridization | Sorafenib-inspired indazole derivatives | Gastric cancer | [7] |
The electron-donating amino group at C5 moderates the indazole ring's electronic properties, facilitating electrophilic substitutions at C4 or C7 when the bromine handle is preserved for subsequent derivatization [7] [8]. This multi-functional reactivity profile underpins its value in parallel synthesis approaches for lead optimization campaigns.
6-Bromo-1-methyl-1H-indazol-5-amine occupies a strategic role in the evolution of kinase-targeted therapeutics, particularly within oncology:
Table 3: Kinase Inhibitor Classes Utilizing This Indazole Scaffold
Kinase Target | Structural Features | Biological Outcome | Lead Compound | Reported Potency |
---|---|---|---|---|
CDK8/CDK19 | 2-Aminopyridine-spirocycle conjugation | WNT pathway inhibition; tumor growth suppression | CCT251921 | IC₅₀ = 7-10 nM |
VEGFR-2/PDGFR | Sorafenib-inspired indazole-pyrazole hybrids | Anti-angiogenesis; metastasis reduction | W24 | Broad-spectrum IC₅₀ |
PI3Kα/mTOR | Benzene sulfonamide-indazole conjugates | G2/M arrest; apoptosis induction in gastric cancer | Unspecified | Sub-micromolar |
Structure-activity relationship studies consistently demonstrate that the 1-methyl-5-aminoindazole motif provides optimal kinase binding when conjugated at C6 with planar heterocycles. This configuration mimics ATP's hydrogen-bonding pattern while exploiting hydrophobic pockets adjacent to the ATP-binding site [2] [7]. The scaffold's synthetic tractability enables rapid exploration of structure-property relationships to balance potency, selectivity, and pharmacokinetic parameters – particularly aqueous solubility and metabolic stability – essential for oral bioavailability in kinase inhibitor therapeutics [2].
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 37841-04-6
CAS No.: 569674-13-1
CAS No.: 84285-33-6